molecular formula C6H2Cl3FO2S B1463603 2,6-Dichloro-4-fluorobenzenesulfonyl chloride CAS No. 88972-04-7

2,6-Dichloro-4-fluorobenzenesulfonyl chloride

Cat. No. B1463603
CAS RN: 88972-04-7
M. Wt: 263.5 g/mol
InChI Key: ICHYMVBIIFENJM-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-fluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl3FO2S . It has an average mass of 263.501 Da and a monoisotopic mass of 261.882507 Da .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-fluorobenzenesulfonyl chloride” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-4-fluorobenzenesulfonyl chloride” are not fully detailed in the available resources. The compound has a molecular weight of 263.50100 .

Scientific Research Applications

Synthesis of Intermediates for Pesticides

2,6-Dichloro-4-fluorobenzenesulfonyl chloride may serve as a precursor in the synthesis of intermediates for pesticides. A study demonstrates a novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful in preparing key intermediates for herbicidal applications (Xiao-hua Du et al., 2005). This research suggests that similar compounds, including 2,6-dichloro-4-fluorobenzenesulfonyl chloride, could be synthesized through innovative routes for use in agricultural chemicals.

Advanced Oxidation Processes

In environmental science, derivatives of 2,6-dichloro-4-fluorobenzenesulfonyl chloride could be investigated for their roles in advanced oxidation processes (AOPs). A study on the degradation of azo dyes in textile wastewater indicates the formation of chlorinated aromatic compounds during AOPs, demonstrating the complex interactions of such chlorinated compounds with pollutants (Ruixia Yuan et al., 2011). Although not directly involving 2,6-dichloro-4-fluorobenzenesulfonyl chloride, this research underlines the potential of related chlorinated sulfonyl chlorides in environmental chemistry.

Organic Synthesis

2,6-Dichloro-4-fluorobenzenesulfonyl chloride can be a valuable reagent in organic synthesis, particularly in constructing complex molecules. Research on the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides demonstrates the compound's utility in producing diverse chemical structures through regioselective reactions, which are crucial in medicinal chemistry and material science (Sergey Zhersh et al., 2010).

properties

IUPAC Name

2,6-dichloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHYMVBIIFENJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679322
Record name 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluorobenzenesulfonyl chloride

CAS RN

88972-04-7
Record name 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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